molecular formula C29H46O B056674 Stigmasta-4,22-dien-3-one CAS No. 20817-72-5

Stigmasta-4,22-dien-3-one

Cat. No. B056674
CAS RN: 20817-72-5
M. Wt: 410.7 g/mol
InChI Key: MKGZDUKUQPPHFM-LPJPOILFSA-N
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Mechanism of Action

The mechanism of action of stigmasta-4,22-dien-3-one involves its interaction with specific molecular targets and pathways. For example, it exhibits cytotoxicity against human HT1080 tumoral cell lines with an IC50 of 0.3 mM . The compound’s antitubercular activity is attributed to its ability to inhibit the growth of Mycobacterium tuberculosis . The exact molecular targets and pathways involved in these effects are still under investigation.

Chemical Reactions Analysis

Types of Reactions: Stigmasta-4,22-dien-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4

    Reduction: Hydrogen gas (H2) with a suitable catalyst

    Substitution: Various nucleophiles under appropriate conditions

Major Products Formed:

Comparison with Similar Compounds

Stigmasta-4,22-dien-3-one can be compared with other similar steroidal compounds, such as:

  • Stigmasta-4,22-diene-3,6-dione
  • 3-O-acetyl-5β,6β-epoxystigmast-22-ene-3-ol
  • Stigmasterol

Uniqueness: this compound is unique due to its specific structure and biological activities. It exhibits distinct cytotoxic and antitubercular properties that differentiate it from other similar compounds .

properties

IUPAC Name

(8S,9S,10R,13R,14S,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H46O/c1-7-21(19(2)3)9-8-20(4)25-12-13-26-24-11-10-22-18-23(30)14-16-28(22,5)27(24)15-17-29(25,26)6/h8-9,18-21,24-27H,7,10-17H2,1-6H3/b9-8+/t20-,21-,24+,25-,26+,27+,28+,29-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKGZDUKUQPPHFM-LPJPOILFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C=CC(C)C1CCC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H46O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

20817-72-5
Record name Stigmasta-4,22-dien-3-one
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020817725
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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Q & A

Q1: What is Stigmasta-4,22-dien-3-one?

A1: this compound is a naturally occurring phytostenone, a class of steroids found in plants. It has been identified in various plant species, including Cenchrus setigerus [], Hernandia nymphaeifolia [], and Albizia lebeckioides [].

Q2: What is the molecular formula and weight of this compound?

A2: The molecular formula of this compound is C29H46O, and its molecular weight is 410.66 g/mol.

Q3: Has this compound been found to exhibit any biological activities?

A3: Yes, this compound has shown promising radical scavenging activity against DPPH (1,1-diphenyl-2-picryl-hydrazyl) []. Research suggests it may have potential as an antioxidant, but further studies are needed to confirm this. Additionally, a study on Albizia species indicated that this compound exhibited toxicity towards the termite species Neotermes dalbergiae [].

Q4: What are the common spectroscopic techniques used to characterize this compound?

A4: this compound can be characterized using various spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) [, , , ], Infrared (IR) [], Ultraviolet (UV) spectroscopies [], and Mass Spectrometry (MS) [, , ]. These techniques provide valuable information about the compound's structure and purity.

Q5: Can this compound be synthesized in the laboratory?

A5: Yes, this compound can be produced through the bioconversion of phytosterol using a mutant strain of Arthrobacter simplex []. This bacterial strain utilizes an inducible cholesterol oxidase to facilitate the conversion process.

Q6: Have there been any studies investigating the structure-activity relationship (SAR) of this compound?

A6: While specific SAR studies focusing solely on this compound are limited in the provided research, one study explored the cytotoxicity of various steroids, including this compound, on human fibrosarcoma cells (HT1080) []. This research employed Quantitative Structure Inter-Activity Relationship (QSInAR) computational methods to evaluate the impact of structural features on the compound's activity.

Q7: What is the significance of the QSInAR study involving this compound?

A7: The QSInAR study suggested that this compound might not be well-suited for cell membrane diffusion due to its structural characteristics []. This finding highlights the importance of considering structural properties when evaluating a compound's potential as a therapeutic agent.

Q8: Has this compound been identified in any other plant species besides those already mentioned?

A8: Yes, this compound has been found in a variety of other plant species, including Blumea balsamifera [], Polygonum viscosum [, ], Abrus precatorius [], Acanthus ilicifolius [, ], Pistia stratiotes [], Cratoxylum cochinchinense [], Senecio chrysanthemoides [], Ocotea minarum [], Trigonostemon chinensis [], Eupatorium adenophorum [], Nypa fruticans [], Hibiscus tiliaceus [], Aquilaria agallocha [], and Michelia champaca [].

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